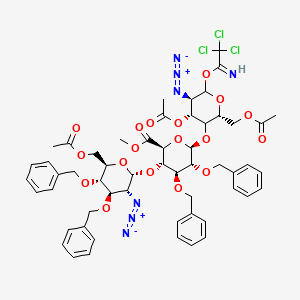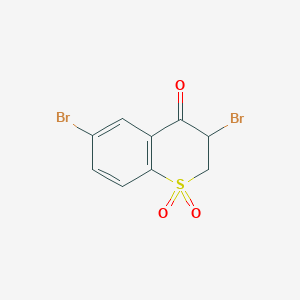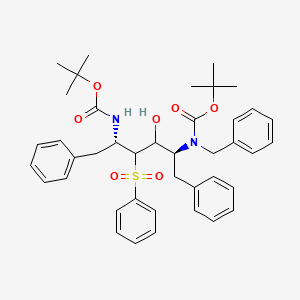
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorobenzyl group and a methanamine group, forming a hydrochloride salt.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation of pyridine or cyclization of appropriate precursors.
Introduction of the 2,5-Dichlorobenzyl Group: This step involves the substitution of the piperidine ring with a 2,5-dichlorobenzyl group. This can be achieved through nucleophilic substitution reactions using 2,5-dichlorobenzyl chloride and a suitable base.
Attachment of the Methanamine Group: The final step involves the introduction of the methanamine group to the piperidine ring. This can be done through reductive amination reactions using formaldehyde and a reducing agent such as sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of piperidinones.
Reduction: Reduction reactions can be used to modify the functional groups attached to the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products:
Oxidation: Piperidinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with modified functional groups.
Substitution: Substituted derivatives with various functional groups replacing the 2,5-dichlorobenzyl group.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biology:
Biological Studies: It is used in studies to understand the biological activity of piperidine derivatives and their interactions with biological targets.
Medicine:
Pharmaceutical Development: The compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and intermediates in the pharmaceutical and chemical industries.
Mecanismo De Acción
The mechanism of action of (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
- (1-(2,4-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
- (1-(2,6-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
- (1-(3,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride
Comparison:
- Structural Differences: The position of the chlorine atoms on the benzyl group can vary, leading to different chemical and biological properties.
- Unique Properties: (1-(2,5-Dichlorobenzyl)piperidin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C13H19Cl3N2 |
|---|---|
Peso molecular |
309.7 g/mol |
Nombre IUPAC |
[1-[(2,5-dichlorophenyl)methyl]piperidin-3-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H18Cl2N2.ClH/c14-12-3-4-13(15)11(6-12)9-17-5-1-2-10(7-16)8-17;/h3-4,6,10H,1-2,5,7-9,16H2;1H |
Clave InChI |
ORYUWNMGOMSGOR-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)CC2=C(C=CC(=C2)Cl)Cl)CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,4aR,7aR)-7a-(azidomethyl)-2-methyl-6-(4-methylbenzenesulfonyl)-1H,2H,4aH,5H,6H,7H,7aH-pyrrolo[3,4-b]pyridine](/img/structure/B11830249.png)



![(3aR,6S,8aR)-6-(4-bromophenyl)-2-phenyl-2,3,3a,6-tetrahydro-1H,8H-azirino[1,2-a]pyrrolo[3,4-b]pyridine](/img/structure/B11830263.png)

![2(3H)-Furanone, dihydro-5-[(1R,3S)-1-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methylpentyl]-3-(1-methylethyl)-, (3S,5S)-](/img/structure/B11830275.png)



![1-[4-[4-[2-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]-4-oxobutoxy]-5-methoxy-2-nitrophenyl]ethyl N-(3-azidopropyl)carbamate](/img/structure/B11830298.png)

![N-[5-(4-Bromophenyl)-6-(2-hydroxyethoxy)-4-pyrimidinyl]-N'-(phenylmethyl)sulfamide](/img/structure/B11830311.png)

